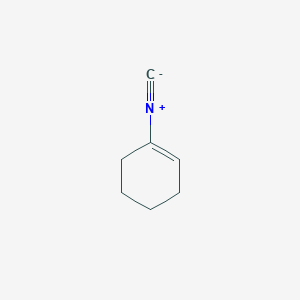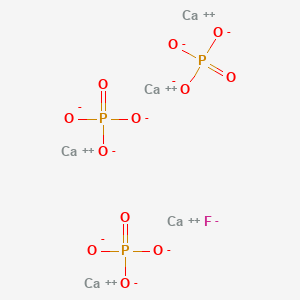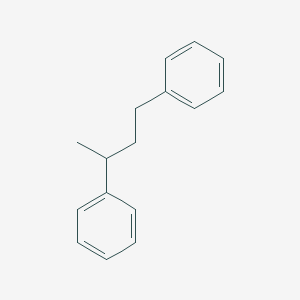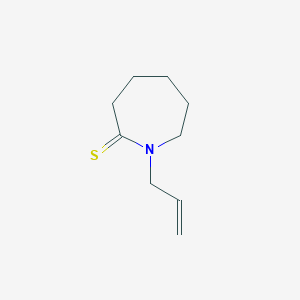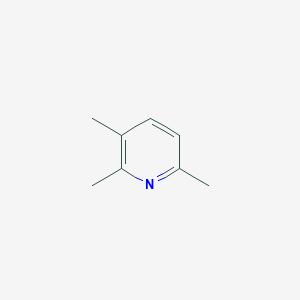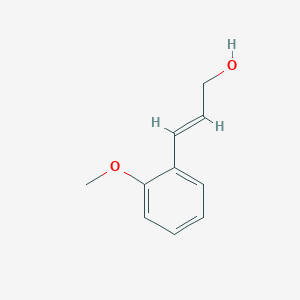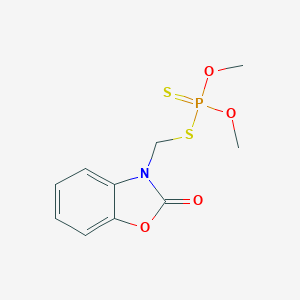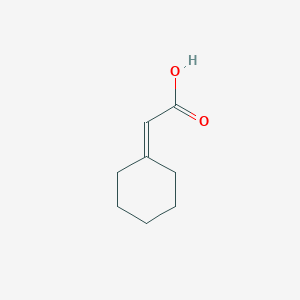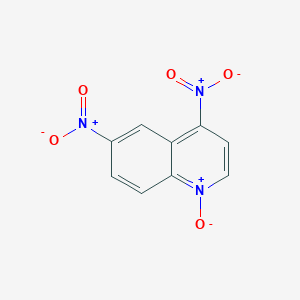
Quinoline, 4,6-dinitro-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4,6-dinitro-, 1-oxide, also known as DNQ, is a highly reactive chemical compound that has been widely used in scientific research. DNQ is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and benzene. DNQ has been used in a variety of applications, including as a photoresist in the semiconductor industry, as a sensitizer in photography, and as a chemical reagent in organic synthesis.
Mecanismo De Acción
Quinoline, 4,6-dinitro-, 1-oxide is a highly reactive compound that can undergo both reduction and oxidation reactions. Quinoline, 4,6-dinitro-, 1-oxide has been shown to interact with DNA, causing DNA damage and inhibiting DNA replication. Quinoline, 4,6-dinitro-, 1-oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Quinoline, 4,6-dinitro-, 1-oxide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of DNA replication, and the induction of apoptosis. Quinoline, 4,6-dinitro-, 1-oxide has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Quinoline, 4,6-dinitro-, 1-oxide in lab experiments is its high reactivity and specificity. Quinoline, 4,6-dinitro-, 1-oxide can be used to selectively modify DNA and other biomolecules, making it a valuable tool in the study of biological systems. However, Quinoline, 4,6-dinitro-, 1-oxide is also highly toxic and can be difficult to handle safely, making it unsuitable for some experiments.
Direcciones Futuras
There are several potential future directions for research involving Quinoline, 4,6-dinitro-, 1-oxide. One area of interest is the development of new cancer therapies based on Quinoline, 4,6-dinitro-, 1-oxide's ability to induce apoptosis in cancer cells. Another area of interest is the use of Quinoline, 4,6-dinitro-, 1-oxide as a tool for studying DNA damage and repair mechanisms. Finally, there is potential for the development of new photoresist materials based on Quinoline, 4,6-dinitro-, 1-oxide's unique properties.
Métodos De Síntesis
Quinoline, 4,6-dinitro-, 1-oxide can be synthesized through a variety of methods, including the oxidation of 4,6-dinitroquinoline with hydrogen peroxide, the nitration of quinoline with nitric acid, and the oxidation of 4,6-dinitroquinoline-N-oxide with potassium permanganate. The most common method for synthesizing Quinoline, 4,6-dinitro-, 1-oxide is the oxidation of 4,6-dinitroquinoline with hydrogen peroxide.
Aplicaciones Científicas De Investigación
Quinoline, 4,6-dinitro-, 1-oxide has been used in a variety of scientific research applications, including as a photoresist in the semiconductor industry, as a sensitizer in photography, and as a chemical reagent in organic synthesis. Quinoline, 4,6-dinitro-, 1-oxide has also been used in the study of DNA damage and repair, as well as in the development of new cancer therapies.
Propiedades
Número CAS |
1596-52-7 |
|---|---|
Nombre del producto |
Quinoline, 4,6-dinitro-, 1-oxide |
Fórmula molecular |
C9H5N3O5 |
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
4,6-dinitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5N3O5/c13-10-4-3-9(12(16)17)7-5-6(11(14)15)1-2-8(7)10/h1-5H |
Clave InChI |
QERNYYPEFOVKMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=[N+](C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
SMILES canónico |
C1=CC2=[N+](C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
Otros números CAS |
1596-52-7 |
Sinónimos |
4,6-Dinitroquinoline 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



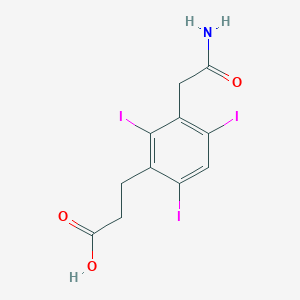
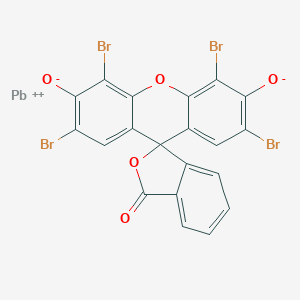
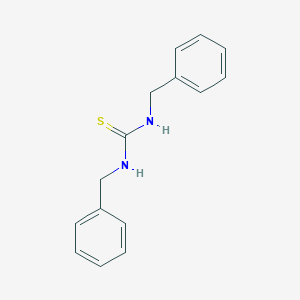
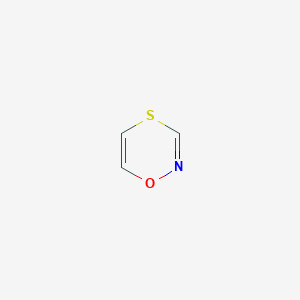
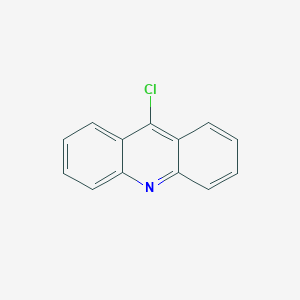
![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)
